N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide
説明
N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide, also known as ATB-346, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound is a nonsteroidal anti-inflammatory drug (NSAID) that has been designed to reduce the gastrointestinal side effects associated with traditional NSAIDs.
作用機序
N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, this compound selectively targets COX-2, which is the main enzyme responsible for inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significantly reduced risk of causing gastrointestinal side effects compared to traditional NSAIDs. This is due to the fact that the compound is designed to release hydrogen sulfide (H2S) in the gut, which has been shown to have protective effects on the gastrointestinal tract.
実験室実験の利点と制限
One of the main advantages of N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is its reduced risk of causing gastrointestinal side effects, which makes it a more attractive option than traditional NSAIDs for the treatment of inflammatory conditions. However, one limitation of the compound is that it has not yet been approved for clinical use and therefore cannot be used in human studies.
将来の方向性
There are several potential future directions for the development of N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide. One area of research is the investigation of the compound's potential in the treatment of chronic pain conditions, such as fibromyalgia and chronic low back pain. Another area of research is the development of new drug delivery systems for this compound, which could improve its efficacy and reduce the risk of side effects. Finally, there is also potential for the development of new compounds that are based on the structure of this compound, which could have improved pharmacological properties.
科学的研究の応用
N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has been extensively studied in preclinical models for its anti-inflammatory and analgesic properties. The compound has been shown to be effective in reducing inflammation and pain in models of arthritis, inflammatory bowel disease, and neuropathic pain.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-28-18-12-16(13-19(29-6-2)20(18)30-7-3)21(27)24-25-22(31)23-17-10-8-15(9-11-17)14(4)26/h8-13H,5-7H2,1-4H3,(H,24,27)(H2,23,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUZUCVJFRINTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。